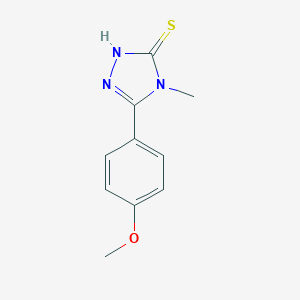

5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

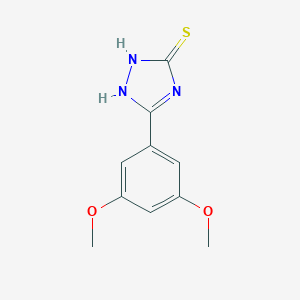

The compound “5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 4-methoxyphenol are synthesized via various methods including free radical reactions .Scientific Research Applications

Chemical Reactivity and Biological Activities

Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives underscore their potential due to high indicators of antioxidant and antiradical activity. These compounds, including derivatives like 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit a positive impact on biochemical processes in patients exposed to high radiation doses. Their comparison with biogenic amino acids, such as cysteine, is noteworthy due to the presence of a free SH-group in their structure. This highlights the broad possibilities offered by synthesized 1,2,4-triazole-3-thiones for various applications, emphasizing the importance of continued research into their chemical transformations and biological applications (Kaplaushenko, 2019).

Pharmacological Significance and Synthetic Potential

The pharmacological significance of 1,2,4-triazole-containing scaffolds, including specific compounds like 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been extensively documented. These scaffolds have been identified as crucial in drug discovery efforts targeting cancer cells, microbes, and various diseases. The review by Nasri et al. highlights the latest strategies for synthesizing these compounds using 3-amino-1,2,4-triazole, emphasizing their utility in developing new drug candidates (Nasri, Bayat, & Kochia, 2021).

Broad Spectrum of Biological Activities

A literature review on 1,2,4-triazole derivatives reveals their vast potential across multiple biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. Such comprehensive analysis underscores the importance of these compounds in modern organic synthesis, pointing towards the exploration of various chemical modeling possibilities and the peculiarities of using their derivatives (Ohloblina, 2022).

Synthesis and Physico-Chemical Properties

Research on the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, which include compounds like 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, indicates the relevance of these derivatives not only in the pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture. This highlights the diverse applications and the potential of 1,2,4-triazole derivatives as low-toxicity substances with a wide range of uses (Parchenko, 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit strong antitumor activity . For instance, AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were considered as potential target hub genes for a related compound .

Mode of Action

Related compounds have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

Related compounds have been found to inhibit the linoleate oxygenase activity of alox15 , suggesting that this compound might affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a related compound to determine some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .

Result of Action

Related compounds have been found to exhibit strong antitumor activity , suggesting that this compound might have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQUBNVSGYWROW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

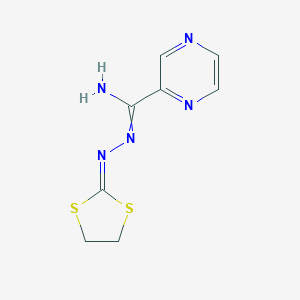

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

57295-83-7 |

Source

|

| Record name | 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)

![5-[Amino(2-pyrazinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B385940.png)

![N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-pyridinecarbohydrazonamide](/img/structure/B385946.png)

![1-(4-Fluorophenyl)ethanone (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B385947.png)

![N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-6-chloro-2-pyrazinecarbohydrazonamide](/img/structure/B385948.png)